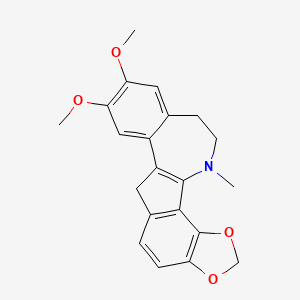

Bulgaramine

Descripción

Contextualization within Natural Product Chemistry

Natural product chemistry is a field dedicated to the isolation, structure elucidation, synthesis, and study of chemical compounds produced by living organisms. Among the most significant classes of natural products are the alkaloids, a diverse group of naturally occurring organic compounds that contain at least one nitrogen atom. Alkaloids are predominantly found in plants, but also in fungi, bacteria, and animals. Within the vast family of alkaloids, the isoquinoline alkaloids represent a major subgroup, characterized by a common 1-benzylisoquinoline structural backbone. mdpi.com These compounds are particularly abundant in plant families such as the Papaveraceae. mdpi.com Plants from genera like Fumaria and Corydalis are well-known for producing a rich array of isoquinoline alkaloids, which exhibit a wide range of structural complexities and biological activities. mdpi.comresearchgate.net This structural diversity makes them compelling subjects for phytochemical and synthetic research, driving innovation in chemical sciences.

Overview of the Indenobenzazepine Alkaloid Class

The indenobenzazepine alkaloids are a specialized and relatively rare subclass of isoquinoline alkaloids. mdpi.comrsc.org Their defining feature is a tetracyclic ring system known as indeno[2,1-a] researchgate.netbenzazepine, which consists of an indene (B144670) system fused to a benzazepine core. researchgate.netresearchgate.net This unique architecture distinguishes them from other major isoquinoline alkaloid groups like the protoberberines and spirobenzylisoquinolines, to which they are biosynthetically related. mdpi.comresearchgate.net It is believed that indenobenzazepines are derived biosynthetically from protoberberine precursors, which can in turn form spirobenzylisoquinoline alkaloids. researchgate.net The first members of this class to be identified were lahorine and lahoramine. researchgate.netrsc.org Since their discovery, several other members have been isolated and characterized, primarily from various Fumaria species. researchgate.netdntb.gov.ua The cis-B/C ring fusion is generally the more thermodynamically stable conformation within this structural class. rsc.org

Table 1: Examples of Indenobenzazepine Alkaloids

| Alkaloid Name | Natural Source (Genus) | Reference(s) |

|---|---|---|

| This compound | Corydalis | researchgate.net |

| Lahorine | Fumaria | researchgate.netrsc.org |

| Lahoramine | Fumaria | researchgate.netrsc.org |

| Fumarofine | Fumaria | researchgate.netrsc.org |

| Fumaritrine | Fumaria | researchgate.netrsc.orgdntb.gov.ua |

| Fumaritridine | Fumaria | researchgate.netrsc.org |

Significance of this compound in Contemporary Chemical Research

This compound holds a notable position in modern chemical research, primarily as a challenging target for total synthesis and as a key compound for understanding alkaloid biosynthesis. researchgate.netwikipedia.org First reported in 2004, its complex and unique indenobenzazepine framework has inspired organic chemists to devise and validate novel synthetic strategies. researchgate.net The pursuit of its total synthesis provides a platform for testing the limits of existing chemical reactions and for the development of new methodologies for constructing complex molecular architectures.

Several successful total syntheses of this compound have been reported, each highlighting a different key chemical transformation. researchgate.netresearchgate.netacs.org These synthetic endeavors are not merely academic exercises; they contribute valuable knowledge to the field of organic chemistry, offering new tools for creating other complex molecules. For example, the Sonogashira cross-coupling reaction has been effectively used to construct the carbon backbone of a key intermediate in one synthetic route. wikipedia.orglibretexts.org Another approach utilized an intramolecular cyclopentannulation of a Fischer aminocarbene complex as the pivotal step. researchgate.netacs.orgfigshare.comnih.gov A third strategy employed a samarium diiodide (SmI2)-promoted ring expansion to form the core skeleton. researchgate.net

Beyond its role in synthetic chemistry, this compound is of significant biogenetic interest. It is considered a central intermediate in the proposed biosynthetic pathway that connects spirobenzylisoquinoline alkaloids to other indenobenzazepine alkaloids like lahoramine. researchgate.net Studying the formation and interconversion of this compound helps to elucidate the intricate chemical pathways that plants use to create this diverse family of compounds.

Table 2: Selected Total Synthesis Approaches for this compound

| Key Reaction / Strategy | Starting Material | Longest Linear Sequence | Overall Yield | Reference(s) |

|---|---|---|---|---|

| Intramolecular Cyclopentannulation of a Fischer Aminocarbene Complex | 3,4-dimethoxyphenethyl alcohol | 8 steps | 23% | researchgate.netacs.orgfigshare.com |

| Samarium Diiodide (SmI2) Promoted Ring Expansion | Known tetrahydroisoquinoline derivative | 5 steps | 50% | researchgate.net |

| Sonogashira Cross-Coupling | Iodinated alcohol and tris(isopropyl)silylacetylene | Not specified | Not specified | wikipedia.orglibretexts.org |

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

96681-78-6 |

|---|---|

Fórmula molecular |

C21H21NO4 |

Peso molecular |

351.4 g/mol |

Nombre IUPAC |

15,16-dimethoxy-21-methyl-4,6-dioxa-21-azapentacyclo[10.9.0.02,10.03,7.013,18]henicosa-1(12),2(10),3(7),8,13,15,17-heptaene |

InChI |

InChI=1S/C21H21NO4/c1-22-7-6-12-9-17(23-2)18(24-3)10-14(12)15-8-13-4-5-16-21(26-11-25-16)19(13)20(15)22/h4-5,9-10H,6-8,11H2,1-3H3 |

Clave InChI |

ZAUHTLRQGBUIOI-UHFFFAOYSA-N |

SMILES |

CN1CCC2=CC(=C(C=C2C3=C1C4=C(C3)C=CC5=C4OCO5)OC)OC |

SMILES canónico |

CN1CCC2=CC(=C(C=C2C3=C1C4=C(C3)C=CC5=C4OCO5)OC)OC |

Otros números CAS |

96681-78-6 |

Sinónimos |

bulgaramine |

Origen del producto |

United States |

Discovery and Isolation of Bulgaramine

Historical Context of Natural Product Isolation Methodologies

The isolation of pure chemical compounds from natural sources is a foundational practice in pharmacognosy and organic chemistry. Historically, these methodologies have evolved significantly, from rudimentary beginnings to the sophisticated, high-resolution techniques used today.

Early methods, practiced for centuries, relied on simple solvent extractions such as maceration, infusion, and decoction, where plant or fungal material was soaked in solvents like water or alcohol to draw out soluble compounds. researchgate.netresearchgate.net Distillation was another ancient technique, primarily used for separating volatile components. researchgate.netresearchgate.net These initial extracts were often complex mixtures, and further purification was exceptionally challenging.

The advent of modern chemistry in the 19th and 20th centuries introduced more systematic approaches. The Stas-Otto method, for instance, became a classic procedure for alkaloid extraction, exploiting the basicity of alkaloids. alfa-chemistry.com This process involves acid-base extractions, where the natural material is treated with an acid to form water-soluble alkaloid salts, separating them from lipophilic impurities. The aqueous solution is then made alkaline to liberate the free alkaloid base, which can then be extracted into an immiscible organic solvent like chloroform (B151607) or ether. alfa-chemistry.comuobabylon.edu.iq

The development of chromatography revolutionized natural product isolation. Column chromatography and Thin-Layer Chromatography (TLC) became indispensable tools for separating compounds based on their differential adsorption to a stationary phase (like silica (B1680970) gel) and solubility in a mobile phase. uobabylon.edu.iq These techniques allowed for the separation of closely related compounds within a complex extract. uobabylon.edu.iq More recent advancements include the development of methods that increase efficiency and reduce the use of harsh solvents, such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE). researchgate.netlifeasible.com For final purification and analysis, High-Performance Liquid Chromatography (HPLC) is now a standard and powerful technique, offering high resolution and sensitivity for isolating pure compounds. uobabylon.edu.iq

Methodological Approaches for Isolation from Bulgaria inquinans

The specific isolation of Bulgaramine from the fruiting bodies of Bulgaria inquinans would have followed a multi-step procedure consistent with established practices for isolating fungal alkaloids. This involves an initial extraction to create a crude mixture of metabolites, followed by systematic chromatographic separation to purify the target compound.

The primary goal of extraction is to efficiently transfer the alkaloids from the solid fungal material into a liquid solvent phase. The process typically begins with the preparation of the material, followed by a carefully selected solvent extraction method.

Sample Preparation and Initial Extraction:

Preparation: The collected fungal material (Bulgaria inquinans) is typically dried to remove water and then ground into a fine powder. This increases the surface area, allowing for more efficient solvent penetration. uobabylon.edu.iqlifeasible.com

Solvent Extraction: The powdered fungus is subjected to extraction with a suitable organic solvent. Methanol (B129727) or ethanol are common choices for their ability to extract a wide range of polar and semi-polar compounds, including alkaloids. lifeasible.com

Acid-Base Partitioning: To selectively isolate the alkaloids from the crude extract, an acid-base extraction is employed. The crude extract is dissolved in an acidic aqueous solution, which converts the basic this compound into its water-soluble salt. This aqueous layer is then washed with a non-polar organic solvent (e.g., hexane (B92381) or diethyl ether) to remove neutral and acidic impurities. Afterward, the aqueous layer is basified (e.g., with ammonia) to a pH above 9, converting the this compound salt back to its free base form. uobabylon.edu.iqscribd.com This allows for its extraction into a water-immiscible organic solvent, such as chloroform or dichloromethane, yielding a crude alkaloid fraction. uobabylon.edu.iqscribd.com

Table 1: Typical Solvent Systems for Fungal Alkaloid Extraction

| Step | Solvent System | Purpose |

|---|---|---|

| Initial Extraction | Methanol or Ethanol | To extract a broad spectrum of metabolites from the dried fungal powder. |

| Acidification | Dilute Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | To protonate basic alkaloids, rendering them soluble in the aqueous phase. |

| Purification Wash | Hexane or Diethyl Ether | To remove non-polar, non-alkaloidal impurities from the acidic aqueous solution. |

| Final Extraction | Chloroform or Dichloromethane | To extract the free alkaloid base from the basified aqueous solution. |

The crude alkaloid extract obtained is a mixture of various compounds. To isolate pure this compound, chromatographic techniques are essential.

Column Chromatography: The primary method for separating the components of the crude alkaloid fraction is column chromatography.

Stationary Phase: Silica gel is the most common stationary phase used for the separation of alkaloids.

Mobile Phase: A gradient of solvents is typically used to elute the compounds from the column. The process starts with a non-polar solvent (e.g., hexane or chloroform) and gradually increases in polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). Fractions are collected sequentially as they exit the column.

Thin-Layer Chromatography (TLC): Throughout the column chromatography process, TLC is used to monitor the separation. Small spots of the collected fractions are placed on a silica-coated plate, which is then developed in a solvent system. This allows for the visualization of the separated compounds and the pooling of fractions containing the same compound (i.e., this compound).

Final Purification: Fractions identified as containing this compound may require further purification. This is often achieved using preparative HPLC, which provides higher resolution and yields a highly pure sample of the compound suitable for structural elucidation and further study.

Table 2: Chromatographic Methods for this compound Purification

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

|---|---|---|---|

| Column Chromatography | Silica Gel | Gradient of Chloroform:Methanol or Hexane:Ethyl Acetate | Initial separation of the crude alkaloid mixture into simplified fractions. |

| Thin-Layer Chromatography (TLC) | Silica Gel Plate | Chloroform:Methanol (e.g., 9:1 v/v) | To monitor the progress of column chromatography and identify fractions containing the target compound. |

| Preparative HPLC | C18 (Reversed-Phase) | Gradient of Acetonitrile and Water | Final purification of this compound to a high degree of purity. |

Structural Elucidation of Bulgaramine

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to determining the structure of novel chemical entities. For Bulgaramine, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) have been crucial in piecing together its molecular architecture.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, the connectivity of atoms and the stereochemical relationships within the this compound molecule can be established.

The ¹H NMR spectrum of this compound is expected to show distinct signals for aromatic protons, protons of the two methoxy (B1213986) groups, and the aliphatic protons of the ethylamine (B1201723) bridge and the five-membered ring. The chemical shifts, signal multiplicities (splitting patterns), and coupling constants provide detailed information about the neighboring protons for each signal.

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. libretexts.org The chemical shifts indicate the type of carbon atom (e.g., aromatic, aliphatic, carbonyl, or attached to a heteroatom). bhu.ac.in Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Structural Features of this compound

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic Protons | 6.5 - 7.5 | 110 - 150 |

| Methoxy Protons (2x OCH₃) | 3.8 - 4.0 (singlets) | 55 - 60 |

| N-Methyl Protons (NCH₃) | 2.3 - 2.6 (singlet) | 40 - 45 |

| Methylene Protons (CH₂) | 2.5 - 3.5 (multiplets) | 25 - 60 |

| Methine Protons (CH) | 3.0 - 4.5 (multiplets) | 40 - 70 |

Note: This table represents expected values and is for illustrative purposes. Actual experimental values may vary.

Mass Spectrometry (MS) Applications in Structural Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the parent molecule, allowing for the determination of its elemental composition. For this compound (C₂₀H₁₉NO₄), the expected monoisotopic mass would be used to confirm its molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) provides structural information through the analysis of fragmentation patterns. researchgate.net When the molecular ion of this compound is subjected to fragmentation, it is expected to break in predictable ways. Common fragmentation pathways for alkaloids include:

Alpha-cleavage: The bond adjacent to the nitrogen atom can break, leading to the formation of a stable iminium ion.

Loss of substituents: The loss of a methyl group (•CH₃) from the methoxy or N-methyl groups, or the loss of a methoxy radical (•OCH₃).

Retro-Diels-Alder reaction: If applicable to the ring system, this can provide information about the cyclic structure.

Analysis of the mass-to-charge ratio (m/z) of these fragments helps to confirm the presence of specific structural motifs within the molecule. purdue.edunih.govscielo.br

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, the precise arrangement of atoms in the crystal lattice can be determined. mdpi.comnih.gov This technique provides unambiguous information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers. weizmann.ac.ilresearchgate.net

For a molecule like this compound, which contains chiral centers, X-ray crystallography would be the ideal method to definitively establish its absolute configuration. However, a review of the current scientific literature indicates that a single-crystal X-ray structure for this compound has not been reported. The primary challenge is often the difficulty in growing a single crystal of sufficient quality for diffraction analysis. Without a crystal structure, the absolute configuration remains unconfirmed by this method.

Computational Methods in Structural Analysis

Computational chemistry provides powerful tools for investigating molecular structures and properties, complementing experimental data.

Density Functional Theory (DFT) Calculations for Conformation and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com For this compound, DFT calculations could be employed to:

Geometry Optimization: Determine the lowest energy, most stable three-dimensional conformation of the molecule.

NMR Chemical Shift Prediction: Calculate theoretical ¹H and ¹³C NMR chemical shifts. These can be compared with experimental spectra to aid in signal assignment and confirm the proposed structure. mdpi.com

Electronic Properties Analysis: Calculate properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. rsc.orgjcbms.org

Molecular Electrostatic Potential (MEP): Generate an MEP map, which illustrates the charge distribution across the molecule and helps predict sites for electrophilic and nucleophilic attack.

A literature search indicates that specific DFT studies focused on this compound have not been published. nih.gov

Molecular Dynamics Simulations for Solution Conformations

Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. rsc.orgnih.gov An MD simulation of this compound would provide insights into its dynamic behavior in a solution, which is often more biologically relevant than a static, gas-phase structure. nih.govmdpi.com

Specifically, MD simulations could be used to:

Explore Conformational Space: The indenobenzazepine ring system may possess significant flexibility. MD simulations can explore the different accessible conformations and their relative stabilities in a solvent like water or methanol (B129727). researchgate.net

Analyze Solvent Interactions: Understand how solvent molecules arrange around this compound and the nature of the intermolecular interactions, such as hydrogen bonding.

Currently, there are no published studies reporting the use of molecular dynamics simulations for the analysis of this compound's solution conformations.

Synthetic Chemistry of Bulgaramine

Total Synthesis Strategies and Methodologies

The synthesis of Bulgaramine has been achieved through various routes, with a notable emphasis on efficient ring construction and the application of established named reactions.

The total synthesis of this compound typically involves multi-step sequences where specific intermediates are crucial for building the benzindenoazepine core. One established synthesis starts from commercially available 3,4-dimethoxyphenethyl alcohol, which is elaborated through several steps to form the key intermediates leading to the final product. Another approach utilizes a known tetrahydroisoquinoline derivative as a starting point, which is then transformed in a more concise five-step sequence. The synthesis of these precursors often involves standard functional group transformations and the introduction of necessary carbon frameworks. researchgate.netresearchgate.netlookchem.com

While the initial total syntheses of this compound may not have explicitly focused on stereoselectivity, the complexity of the benzindenoazepine skeleton necessitates regioselective control in key bond-forming steps. For instance, the samarium diiodide promoted ring expansion reaction of an α-aminocarbonyl compound proceeds with regioselective carbon-nitrogen bond cleavage, followed by ring-closing reactions to form the basic ring skeleton. researchgate.net Research into related fused heterocyclic systems has explored enantioselective annulation reactions, suggesting potential avenues for stereocontrolled synthesis of this compound or its analogues, although direct application to this compound's synthesis is not extensively detailed in the provided abstracts. acs.org

Cyclization Reactions: A cornerstone of one prominent total synthesis of this compound is the intramolecular cyclopentannulation of a Fischer aminocarbene complex. This reaction is critical for constructing the benzindenoazepine skeleton and has been reported to occur under milder conditions and with higher yields compared to other examples of this reaction type. researchgate.netnih.gov Other cyclization strategies, such as samarium diiodide-promoted ring expansion of α-aminocarbonyl compounds, followed by ring-closing reactions, have also been employed to build the core structure. researchgate.netlookchem.com

Rearrangement Reactions: While not explicitly detailed as central to this compound's synthesis in the provided snippets, rearrangement reactions are generally important in alkaloid synthesis. For instance, stereoselective rearrangement of indenobenzazepine ketols has been observed, leading to spirobenzylisoquinolines, suggesting that similar transformations could be relevant in the broader context of synthesizing related compounds. researchgate.net

Fischer Aminocarbene Cyclopentannulation: This reaction is a key step in one of the reported total syntheses of this compound, providing an efficient method for constructing the benzindenoazepine ring system. researchgate.netacs.orgnih.gov The reaction's success is influenced by factors such as the choice of solvent, with tetrahydrofuran (B95107) (THF) being critical for observing measurable product formation. The addition of two-electron donor ligands has also been shown to enhance product yield in these thermal reactions of aminocarbene complexes with alkynes. researchgate.net

Sonogashira Coupling: The Sonogashira coupling reaction plays a role in the synthesis of intermediates for this compound. Specifically, it has been used for the coupling of an aryl iodide to an aryl acetylene, forming an alkyne intermediate that is subsequently used in the total synthesis of this compound. golden.comwikipedia.orgdntb.gov.ua This palladium- and copper-catalyzed cross-coupling reaction forms carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, and its mild conditions and broad substrate scope make it valuable in natural product synthesis. golden.comwikipedia.orglibretexts.org

Mechanistic Studies of Synthetic Reactions

While detailed mechanistic studies specifically for this compound's synthesis are not extensively detailed in the provided search results, general mechanistic understanding of the key reactions employed is available. For the Sonogashira coupling, established palladium and copper co-catalyzed cycles, as well as copper-free variants, have been studied, involving oxidative addition, transmetallation, and reductive elimination steps. wikipedia.orglibretexts.org For Fischer aminocarbene complex reactions, mechanistic insights often revolve around the interaction of the carbene complex with alkynes to form metallacycles that undergo subsequent transformations. researchgate.netnih.gov Studies on samarium diiodide (SmI2) promoted reactions often focus on its role as a single-electron transfer reagent facilitating bond cleavage and subsequent cyclization. researchgate.netlookchem.com

Biosynthetic Pathways of Bulgaramine

Elucidation of Precursor Building Blocks

The biosynthetic origin of bulgaramine is traced back to the fundamental building blocks of all benzylisoquinoline alkaloids: two molecules of the amino acid L-tyrosine. Through a series of enzymatic reactions, L-tyrosine is converted into dopamine (B1211576) and 4-hydroxyphenylacetaldehyde, which then condense to form the central precursor, (S)-norcoclaurine. This molecule undergoes a series of methylations, hydroxylations, and ring closures to form a vast array of BIA skeletons.

This compound is believed to arise from a specific branch of this pathway involving spirobenzylisoquinoline (SBI) alkaloids. The proposed biosynthetic sequence leading to this compound is as follows:

Formation of Protoberberines: Benzylisoquinolines are converted into protoberberines, a key class of tetracyclic alkaloids. This transformation is a well-established pathway in many BIA-producing plants.

Conversion to Spirobenzylisoquinolines (SBIs): Protoberberines serve as the precursors for the formation of SBIs. This structural rearrangement is a characteristic feature of the alkaloid profile in Fumaria species.

Formation of the Indenobenzazepine Skeleton: this compound is postulated to be formed from a spirobenzylisoquinoline precursor. A key proposed intermediate is the ketonic SBI alkaloid, parfumidine. It is hypothesized that parfumidine undergoes a reduction to the corresponding alcohol, fumaricine (B1220667).

Rearrangement to this compound: Fumaricine is then thought to form an unstable aziridinium (B1262131) cation. A subsequent rearrangement and loss of a proton from this cation leads to the formation of the characteristic indenobenzazepine carbon skeleton of this compound.

This proposed pathway situates this compound as a key link between spirobenzylisoquinoline and indenobenzazepine alkaloids.

| Precursor Class | Specific Precursor (Proposed) | Role in this compound Biosynthesis |

| Benzylisoquinolines | (S)-Reticuline | Central intermediate in the biosynthesis of protoberberines. |

| Protoberberines | (S)-Scoulerine | Precursor to spirobenzylisoquinoline alkaloids. |

| Spirobenzylisoquinolines (SBIs) | Parfumidine | Ketonic SBI proposed to be the direct precursor to fumaricine. |

| Fumaricine | Alcoholic SBI that can form the aziridinium cation required for rearrangement. |

Enzymology of Key Biosynthetic Steps

While the chemical transformations in the proposed biosynthetic pathway of this compound are plausible, the specific enzymes that catalyze these steps have not yet been identified or characterized. Research into the enzymology of BIA biosynthesis has largely focused on the earlier, more common steps of the pathway.

There is currently no direct experimental evidence identifying the specific enzymes involved in the conversion of spirobenzylisoquinoline precursors to this compound. Based on the proposed chemical reactions, the following types of enzymes are likely to be involved:

Reductase: An enzyme, likely a dehydrogenase or reductase, would be required to convert the keto group of parfumidine to the hydroxyl group of fumaricine. This would likely be an NADPH- or NADH-dependent enzyme.

Rearrangement Enzyme: The conversion of fumaricine to the indenobenzazepine skeleton of this compound via an aziridinium cation intermediate would likely be catalyzed by a highly specific enzyme, possibly a type of isomerase or a cyclase that facilitates the skeletal rearrangement.

In the absence of isolated and characterized enzymes, no mechanistic studies have been performed on the enzymatic steps leading to this compound. Mechanistic studies on related enzymes in BIA biosynthesis, such as the berberine (B55584) bridge enzyme (BBE), a flavin-dependent oxidase that forms the protoberberine skeleton, reveal complex oxidative cyclizations. It is conceivable that the enzymes involved in this compound biosynthesis employ similarly complex mechanisms to control the regio- and stereochemistry of the rearrangement.

Genetic Basis of Biosynthesis

The genetic basis for this compound biosynthesis remains unknown. The genes encoding the enzymes responsible for the conversion of SBIs to indenobenzazepines in Fumaria species have not been identified. In many plant secondary metabolic pathways, the genes for a specific pathway are often clustered together on a chromosome, which facilitates their co-regulation. It is possible that a gene cluster for indenobenzazepine biosynthesis exists in Fumaria, but this has yet to be investigated.

Future research in this area would likely involve transcriptomic and genomic analyses of Fumaria species known to produce this compound and related alkaloids. By comparing the transcriptomes of high- and low-producing varieties or tissues, it may be possible to identify candidate genes for the enzymes involved in the later stages of this compound's biosynthesis.

Comparative Biosynthesis with Related Alkaloids

The proposed biosynthesis of this compound shares its early stages with a wide variety of other benzylisoquinoline alkaloids. The pathway to the central intermediate, (S)-reticuline, is common to the biosynthesis of morphinans (like morphine and codeine), benzophenanthridines (like sanguinarine), and protoberberines (like berberine).

The divergence towards this compound occurs with the formation of the spirobenzylisoquinoline skeleton. While SBIs are found in a limited number of plant families, they are characteristic of the Fumariaceae. The subsequent rearrangement to an indenobenzazepine skeleton is an even more specialized biosynthetic step. Other indenobenzazepine alkaloids, such as lahoramine and lahorine, are also thought to be derived from SBI precursors, suggesting a common enzymatic machinery for the formation of this class of compounds.

The table below provides a comparison of the key structural features and biosynthetic origins of this compound and related alkaloid classes.

| Alkaloid Class | Key Structural Feature | Immediate Precursor Class | Relationship to this compound Biosynthesis |

| Protoberberines | Tetracyclic quinolizinium (B1208727) system | Benzylisoquinolines | Serve as the precursors to the spirobenzylisoquinoline skeleton. |

| Spirobenzylisoquinolines (SBIs) | Spiro carbon center | Protoberberines | The direct precursors to the indenobenzazepine skeleton of this compound. |

| Indenobenzazepines | Fused indene (B144670) and benzazepine rings | Spirobenzylisoquinolines | The class to which this compound belongs, formed by rearrangement of SBIs. |

| Benzophenanthridines | Pentacyclic benzo[c]phenanthridine (B1199836) system | Protoberberines | Represents a separate branch of BIA biosynthesis diverging after the formation of protoberberines. |

Derivatives and Analogs of Bulgaramine

Design Principles for Bulgaramine Analogs

The design of this compound analogs is primarily guided by the principles of medicinal chemistry, which aim to explore the chemical space around the core indenobenzazepine structure. Key strategies include:

Scaffold Modification: Alterations to the core ring system of this compound can lead to the discovery of novel chemical entities. This can involve changing the ring size, introducing or removing heteroatoms, or altering the degree of saturation.

Substituent Variation: The systematic introduction of different functional groups at various positions on the this compound scaffold allows for the fine-tuning of its physicochemical properties, such as lipophilicity, electronic character, and steric profile. These modifications can significantly impact the molecule's interaction with biological targets.

Stereochemical Diversity: Exploring different stereoisomers of this compound and its derivatives is crucial, as the three-dimensional arrangement of atoms can dramatically affect biological activity.

While specific design principles for a broad library of this compound analogs are not extensively detailed in publicly available literature, the general approaches of scaffold hopping and functional group modification common in alkaloid chemistry would be applicable. nih.gov

Synthetic Strategies for Derivative Libraries

The creation of libraries of this compound derivatives is essential for systematic biological screening. Modern synthetic strategies focus on efficiency and diversity.

One of the key reactions utilized in the synthesis of the this compound core is the Sonogashira cross-coupling reaction . This powerful carbon-carbon bond-forming reaction is instrumental in constructing the indenobenzazepine framework. researchgate.net

For the generation of derivative libraries, several approaches can be envisioned, drawing from established methodologies in combinatorial chemistry and diversity-oriented synthesis (DOS):

Late-Stage Functionalization: This strategy involves modifying a common, pre-synthesized this compound core in the final steps of the synthesis. This allows for the rapid generation of a diverse set of analogs from a single advanced intermediate.

Building Block Diversity: By employing a variety of starting materials (building blocks) in the initial stages of the synthesis, a wide range of structurally distinct analogs can be produced. For the synthesis of indenobenzazepine alkaloids, this could involve using a diverse set of substituted precursors.

Complexity-to-Diversity (CtD) and Biomimetic Strategies: These advanced synthetic approaches aim to generate structurally complex and diverse small-molecule libraries inspired by natural product scaffolds. nih.gov While not specifically reported for this compound, these strategies hold promise for the future development of indenobenzazepine libraries.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. preprints.org For this compound and its analogs, these studies would aim to identify the key structural features responsible for any observed biological effects.

To understand the mechanism of action of this compound analogs, it is crucial to identify their biological targets and characterize the interactions at a molecular level. Techniques used for this purpose include:

Affinity-based Methods: Techniques such as affinity chromatography and activity-based protein profiling can be used to isolate and identify the specific proteins that bind to this compound derivatives.

Computational Modeling: Molecular docking and other computational methods can predict the binding modes of this compound analogs to potential target proteins, providing insights into the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions) that govern binding affinity and specificity. nih.gov

Detailed ligand-target interaction profiles for this compound and its derivatives are not yet widely reported in scientific literature.

A critical aspect of SAR studies is to establish a clear link between specific structural changes and their impact on biological activity in laboratory-based (in vitro) assays. This involves synthesizing a series of analogs with systematic structural variations and evaluating their effects in relevant biological assays.

For any observed biological activity, a systematic SAR study of this compound derivatives would involve correlating specific structural modifications with changes in potency or efficacy. For example, the introduction of different substituents on the aromatic rings of the indenobenzazepine core could be correlated with changes in a measured biological endpoint.

Molecular and Cellular Mechanism of Action

Target Identification and Validation Methodologies

Identifying the specific molecular targets of Bulgaramine is a foundational step in understanding its mechanism of action. Various sophisticated methodologies are employed in chemical biology and pharmacology to achieve this.

Chemical proteomics, employing techniques such as affinity purification coupled with mass spectrometry, and the use of chemical probes, are vital for identifying and validating the protein targets of bioactive small molecules like this compound nih.gov. These approaches allow researchers to capture and identify proteins that bind to the compound or are modulated by its presence, thereby pinpointing potential molecular targets. While specific published studies detailing the application of chemical proteomics to this compound are not extensively detailed in the available literature, these methodologies represent standard practices for target deconvolution of natural products with complex biological activities nih.gov.

Receptor Binding Studies and Enzyme Inhibition Assays

Understanding how this compound interacts with specific biological macromolecules, such as receptors and enzymes, is key to deciphering its mechanism of action and therapeutic potential smolecule.com.

Receptor Binding Studies: Investigations into this compound's interaction with specific cellular receptors can provide insights into its potential therapeutic effects. For instance, while not directly linked to this compound, studies on related compounds synthesized via similar chemical pathways have involved receptor binding assays, such as those for nicotinic acetylcholine (B1216132) receptors wikipedia.org.

Enzyme Inhibition Assays: Assessing the inhibitory effects of this compound on various enzymes is essential for revealing its mechanism of action and therapeutic potential smolecule.com. Such assays help determine if this compound acts by modulating the activity of specific enzymes involved in cellular processes.

Cellular Pathway Modulation Studies (in vitro)

In vitro studies are employed to examine how this compound influences cellular processes and signaling cascades.

The observed antitumor and neuroprotective effects of this compound suggest that it may modulate critical signal transduction pathways within cells smolecule.com. In vitro studies in this domain would typically involve analyzing the activation or inhibition of specific signaling cascades (e.g., MAPK, PI3K/Akt pathways) in response to this compound treatment. Understanding these modulations is vital for correlating its biological activities with specific molecular events.

Investigating the impact of this compound on gene expression and protein regulation provides further insight into its cellular mechanism of action. Studies in this area would examine how this compound treatment alters the transcription of genes or the translation, post-translational modification, and degradation of proteins involved in cellular signaling, proliferation, or survival. Such analyses can reveal downstream effects of this compound's primary molecular interactions.

Compound Information Table

| Chemical Name | Synonyms | Molecular Formula | Molecular Weight ( g/mol ) | Class | Origin | Reported Biological Activities |

| This compound | This compound | C21H21NO4 | 351.4 | Indenobenzazepine Alkaloid | Bulgaria inquinans, Fumaria vaillantii, Fumaria officinalis | Antimicrobial properties, Antitumor activity, Neuroprotective effects smolecule.comontosight.ai |

Computational Modeling of Molecular Interactions

Computational modeling plays a pivotal role in modern drug discovery and mechanistic studies by simulating molecular behaviors and predicting interactions. These methods allow researchers to explore complex biological systems in silico, complementing experimental findings.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, in this case, this compound) when it binds to another (the target, such as a protein) to form a stable complex. It involves predicting the binding mode and estimating the binding affinity through scoring functions. This process helps identify potential biological targets and understand the molecular basis of a compound's activity. However, specific molecular docking studies detailing this compound's interactions with potential biological targets were not found in the provided search results.

Molecular dynamics (MD) simulations are used to study the temporal behavior of molecular systems. By simulating the movement of atoms and molecules over time, MD can provide insights into the stability of ligand-target complexes, conformational changes, and the dynamic nature of molecular interactions. These simulations typically involve solvating the complex, applying force fields, and running simulations for nanoseconds to microseconds. Analysis of trajectories, such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), helps assess the stability and flexibility of the complex. Specific molecular dynamics simulations of this compound-target complexes were not identified in the available search results.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a correlation between the chemical structure of compounds and their biological activity. By analyzing a series of related compounds, QSAR models can predict the activity of new molecules and provide insights into the structural features that are critical for biological effects. These models often involve the use of molecular descriptors and statistical methods. However, QSAR studies specifically focused on this compound's mechanism of action were not found in the provided search results.

Biological Activities in Mechanistic in Vitro and Model System Studies

Antimicrobial Activity: Mechanistic Investigations

Preliminary studies suggest that bulgaramine possesses antimicrobial properties. smolecule.com However, detailed mechanistic investigations into its effects on bacteria and fungi are not extensively available in the current scientific literature.

Bacterial and Fungal Cellular Pathway Perturbations

Specific data detailing how this compound perturbs the cellular pathways of bacteria and fungi are not available in the reviewed scientific literature. General mechanisms of antimicrobial action often involve the disruption of cell wall synthesis, inhibition of protein synthesis, interference with nucleic acid synthesis, or disruption of the cell membrane. nih.govnih.gov For instance, some antimicrobial agents inhibit the synthesis of peptidoglycan in bacteria, a crucial component of the cell wall, leading to cell lysis. nih.gov Others may bind to ribosomes and inhibit protein synthesis. nih.gov In fungi, common antifungal agents target the synthesis of ergosterol, a key component of the fungal cell membrane, or inhibit the synthesis of macromolecules. nih.govnih.gov Without specific studies on this compound, it is not possible to determine which, if any, of these pathways it affects.

Resistance Mechanisms at the Molecular Level

There is no information available in the reviewed scientific literature regarding specific molecular resistance mechanisms that bacteria or fungi may have against this compound. General mechanisms of antimicrobial resistance are well-documented and include the modification of the drug's target site, enzymatic inactivation of the drug, or active efflux of the drug from the cell. nih.govnih.gov For example, bacteria can develop resistance by altering the structure of penicillin-binding proteins (PBPs) or by producing enzymes like β-lactamases that inactivate penicillin-based drugs. nih.gov In fungi, resistance to azole antifungals can occur through mutations in the gene encoding the target enzyme (lanosterol 14α-demethylase) or through the overexpression of efflux pumps that remove the drug from the cell. nih.gov

Antitumor Activity: Molecular Mechanisms of Action

Some research has indicated that this compound may have potential antitumor activity. smolecule.com However, detailed studies on its molecular mechanisms of action are limited.

Apoptosis Induction Pathways

There is no specific information in the reviewed scientific literature detailing the apoptosis induction pathways activated by this compound. Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells and can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. mdpi.com The extrinsic pathway is triggered by the binding of death ligands to receptors on the cell surface, leading to the activation of a caspase cascade. mdpi.com The intrinsic pathway is initiated by cellular stress and involves the release of cytochrome c from the mitochondria, which then activates caspases. mdpi.com While related alkaloids have been shown to induce apoptosis in cancer cells, the specific involvement of these pathways by this compound has not been elucidated. researchgate.net

Cell Cycle Modulation

Information regarding the specific effects of this compound on cell cycle modulation is not available in the current scientific literature. The cell cycle is a series of events that leads to cell division and replication. Many anticancer drugs exert their effects by causing cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M phases), which can then lead to apoptosis. For example, some compounds can induce cell cycle arrest by modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. researchgate.net

Anti-proliferative Effects in Cancer Cell Lines

While this compound is suggested to have anti-proliferative effects, specific data from studies on cancer cell lines, such as IC50 values, are not well-documented in the available scientific literature. smolecule.com The IC50 value, or half-maximal inhibitory concentration, is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. This data is crucial for evaluating the potential of a compound as an anticancer agent. For context, the anti-proliferative activity of other compounds against various cancer cell lines is often presented in data tables.

Table 1: Illustrative Data on Anti-proliferative Activity of a Hypothetical Compound in Human Cancer Cell Lines

This table is for illustrative purposes only, as specific data for this compound was not available in the reviewed literature.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | Data not available |

| A549 | Lung Carcinoma | Data not available |

| HT-29 | Colorectal Adenocarcinoma | Data not available |

| Saos-2 | Osteosarcoma | Data not available |

Data would be obtained from in vitro cytotoxicity assays, such as the MTT assay, over a specified exposure time (e.g., 72 hours).

Neuroprotective Effects: Mechanistic Investigations in Cellular Models

Initial assessments have pointed towards a potential neuroprotective role for this compound, although detailed mechanistic data from cellular models is not yet available in published scientific literature. The following sections outline the areas where research would be necessary to substantiate these preliminary suggestions.

Neuronal Cell Survival Pathways

Currently, there are no specific studies that have elucidated the direct effects of this compound on neuronal cell survival pathways. Future investigations would need to employ various in vitro models, such as primary neuronal cultures or neuron-like cell lines (e.g., SH-SY5Y), to explore its potential to modulate key signaling cascades involved in neuronal apoptosis and survival.

Table 1: Hypothetical Data on this compound's Effect on Neuronal Cell Viability

| Treatment Group | Concentration (µM) | Neuronal Viability (%) |

| Control | 0 | 100 |

| Oxidative Stressor | - | 50 |

| This compound + Oxidative Stressor | 1 | Data Not Available |

| This compound + Oxidative Stressor | 10 | Data Not Available |

| This compound + Oxidative Stressor | 50 | Data Not Available |

| This table is for illustrative purposes only, as no experimental data is currently available. |

Neuroinflammation Modulation

The potential for this compound to modulate neuroinflammation is an area of interest, given the role of inflammatory processes in neurodegenerative diseases. However, there is a lack of direct evidence from in vitro studies on its effects on glial cells, such as microglia and astrocytes, which are central to the neuroinflammatory response.

Table 2: Hypothetical Data on this compound's Effect on Pro-inflammatory Cytokine Release in Microglia

| Treatment Group | Concentration (µM) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |

| Control | 0 | Data Not Available | Data Not Available |

| LPS-Stimulated | - | Data Not Available | Data Not Available |

| This compound + LPS | 1 | Data Not Available | Data Not Available |

| This compound + LPS | 10 | Data Not Available | Data Not Available |

| This compound + LPS | 50 | Data Not Available | Data Not Available |

| This table is for illustrative purposes only, as no experimental data is currently available. LPS (Lipopolysaccharide) is a common agent used to induce an inflammatory response in vitro. |

Immunomodulatory Effects (Mechanistic)

Similar to its neuroprotective potential, the immunomodulatory effects of this compound are not yet characterized in the scientific literature. Mechanistic studies would be required to understand its influence on various immune cell types and their functions. Such investigations would typically involve assays to measure cytokine production, lymphocyte proliferation, and the activity of key signaling pathways in immune regulation. The general immunomodulatory potential of natural products is an active area of research. nih.gov

Table 3: Hypothetical Data on this compound's Effect on T-cell Proliferation

| Treatment Group | Concentration (µM) | Proliferation Index |

| Control | 0 | 1 |

| Mitogen-Stimulated | - | Data Not Available |

| This compound + Mitogen | 1 | Data Not Available |

| This compound + Mitogen | 10 | Data Not Available |

| This compound + Mitogen | 50 | Data Not Available |

| This table is for illustrative purposes only, as no experimental data is currently available. |

Advanced Analytical Methodologies for Bulgaramine Research

Quantitative Analysis in Complex Research Matrices

The quantitative determination of a specific analyte like Bulgaramine in complex matrices such as plant extracts or biological fluids is crucial for understanding its properties and potential applications. This typically requires robust and validated analytical techniques. Although methods for other alkaloid classes are well-established, specific protocols for this compound are not detailed in the available literature.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography coupled with mass spectrometry (LC-MS or LC-MS/MS) is a cornerstone technique for the quantitative analysis of organic molecules in complex mixtures due to its high sensitivity and selectivity. rsc.org It is widely applied for the quantification of various alkaloids in diverse matrices. mdpi.comnih.govrjpharmacognosy.irmdpi.com A typical LC-MS method involves a liquid chromatography system to separate the target compound from other matrix components, followed by a mass spectrometer that provides mass-to-charge ratio data for detection and quantification. rsc.orgnumberanalytics.com The development of a validated LC-MS method for this compound would require optimization of sample extraction, chromatographic separation (column type, mobile phase composition), and mass spectrometric parameters (ionization mode, specific ion transitions). Despite the suitability of this technique, no studies detailing a validated LC-MS method specifically for this compound quantification were identified.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), often coupled with Diode-Array Detection (DAD) or UV detection, is a widely used, robust, and cost-effective method for the quantification of alkaloids. uva.esijcmas.comuniversiteitleiden.nl The technique separates compounds based on their passage through a column packed with a stationary phase, carried by a liquid mobile phase. numberanalytics.com Its application is prevalent in the analysis of various plant alkaloids. ijcmas.come-nps.or.krisciii.es For this compound, an HPLC method would need to be developed by establishing key parameters such as the appropriate column (e.g., C18 reversed-phase), mobile phase composition and gradient, flow rate, and detection wavelength. Currently, the scientific literature lacks reports of a validated HPLC method for the quantitative analysis of this compound.

Detection and Profiling of this compound in Biological Samples (Non-Clinical)

The detection and profiling of a compound in non-clinical biological samples (e.g., plasma, serum, tissue homogenates from research animals) are fundamental to pharmacokinetic and toxicological studies. These studies are essential for evaluating the absorption, distribution, metabolism, and excretion (ADME) of a compound. A review of the literature on Fumaria alkaloids pointed to a lack of pharmacokinetic studies. researchgate.net Consequently, no methods or research findings concerning the detection and profiling of this compound in any non-clinical biological samples have been published. Establishing such methods would be a critical step toward understanding the compound's biological activity and potential as a therapeutic agent.

Isotopic Labeling for Metabolic Fate Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds. In this method, an isotopically labeled version of the compound (e.g., containing ¹³C, ¹⁵N, or ²H) is introduced into a biological system. Analytical techniques like mass spectrometry can then distinguish the labeled compound and its metabolites from their unlabeled, endogenous counterparts. This allows for the unambiguous elucidation of metabolic pathways. There is currently no evidence in the scientific literature of isotopic labeling studies being performed for this compound to investigate its metabolic pathways.

The analysis of the available scientific data indicates that while this compound is a known natural product whose synthesis has been achieved, the analytical tools required for its further study are yet to be developed and published. There is a clear opportunity for future research to establish and validate quantitative LC-MS, GC-MS, and HPLC methods for this compound, to apply these methods for its detection in biological matrices, and to use techniques like isotopic labeling to explore its metabolic fate. Such studies would be indispensable for unlocking a deeper understanding of the pharmacology and potential applications of this indenobenzazepine alkaloid.

Future Research Directions and Applications

Exploration of Undiscovered Biosynthetic Enzymes

As a natural product, Bulgaramine's biosynthesis within Fumaria species offers fertile ground for enzymatic research smolecule.comflorajournal.com. Current understanding suggests a biogenetic link between spirobenzylisoquinolines (SBIs) and indenobenzazepines, with this compound potentially arising from SBIs florajournal.comresearchgate.net. Future research should focus on identifying and characterizing the specific enzymes responsible for this transformation. Employing advanced techniques such as genomics, transcriptomics, and proteomics in Fumaria plants could lead to the discovery of novel enzymes involved in the late-stage biosynthesis of indenobenzazepines. Understanding these enzymatic pathways could pave the way for biotechnological production of this compound or its precursors, offering sustainable and potentially scalable sources. Furthermore, the identification of these enzymes might reveal new catalytic mechanisms applicable in synthetic biology and biocatalysis.

Development of Novel Synthetic Methodologies for Analogs

The total synthesis of this compound has been achieved through various multi-step routes, including methods employing samarium diiodide-promoted ring expansion of α-aminocarbonyl compounds and intramolecular cyclopentannulation of Fischer aminocarbene complexes researchgate.netacs.orgresearchgate.netresearchgate.netlookchem.com. The Sonogashira coupling reaction has also been utilized in synthetic strategies leading to this compound libretexts.orgwikipedia.org. Future research should prioritize the development of more efficient, stereoselective, and environmentally sustainable synthetic methodologies for this compound and its analogs. The creation of diverse structural analogs is crucial for conducting comprehensive structure-activity relationship (SAR) studies. These studies aim to optimize the compound's biological efficacy, such as enhancing its antimicrobial or antitumor activities, or to explore novel therapeutic applications by fine-tuning its interaction with biological targets. Investigating novel catalytic systems and reaction conditions for constructing the complex indenobenzazepine core will be central to this endeavor.

Refinement of Molecular Target Identification Tools

This compound's demonstrated biological activities, including antimicrobial, antitumor, and neuroprotective effects, necessitate a deeper understanding of its molecular targets smolecule.com. Current research may not fully elucidate the precise mechanisms by which this compound exerts its effects. Therefore, future research should focus on refining and developing advanced tools for molecular target identification. This could involve the application of cutting-edge biochemical assays, high-throughput screening, proteomics, and chemoproteomics to pinpoint specific proteins, enzymes, or cellular pathways that this compound interacts with. Developing affinity-based methods, such as affinity chromatography using immobilized this compound derivatives, could aid in isolating and identifying binding partners. Such efforts are critical for understanding this compound's mode of action and guiding the rational design of more potent and selective therapeutic agents.

Design of this compound as a Chemical Biology Probe

The multifaceted biological profile of this compound makes it an attractive candidate for development into a chemical biology probe. This involves strategically modifying its chemical structure to incorporate reporter molecules, such as fluorescent tags, biotin, or clickable functional groups (e.g., alkynes or azides), without compromising its inherent biological activity. These engineered probes would serve as invaluable tools for visualizing this compound's cellular localization, tracking its dynamic interactions with biomolecules in living systems, and elucidating its role in various biological processes. The design and synthesis of such probes require sophisticated synthetic chemistry expertise and rigorous biochemical validation to ensure their utility in studying complex biological questions.

Investigation of Environmental and Ecological Roles (Non-Toxicology)

As a naturally occurring compound found in plants, this compound may fulfill specific ecological functions within its native environments smolecule.comflorajournal.com. Future research should extend beyond its pharmacological properties to investigate its environmental presence, distribution, and potential roles in plant ecology. Studies could explore how this compound interacts with other organisms in its ecosystem, such as soil microorganisms or herbivores, and whether it plays a role in plant defense mechanisms. Investigating its environmental fate, persistence, and any non-toxicological ecological contributions would provide a more holistic understanding of this natural product. This line of inquiry is distinct from toxicological assessments and focuses on the compound's broader ecological significance.

Q & A

Q. What are the optimal extraction and purification techniques for isolating Bulgaramine from natural sources to ensure high yield and purity?

To isolate this compound, researchers should employ solvent extraction (e.g., methanol/water mixtures) followed by chromatographic purification (e.g., HPLC or flash chromatography). Validation via spectroscopic methods (NMR, MS) is critical to confirm purity and identity. Reproducibility requires detailed documentation of solvent ratios, column parameters, and spectroscopic conditions . For example, NMR data should include H and C spectra compared to published reference values.

Q. Which spectroscopic and chromatographic methods are most reliable for the structural elucidation of this compound?

High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are essential. X-ray crystallography provides definitive confirmation of molecular structure. Chromatographic purity should be verified using HPLC with UV/Vis or MS detection. Researchers must report solvent systems, retention times, and spectral acquisition parameters to enable replication .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound, and how can variability be minimized?

Common assays include cell viability (MTT), enzyme inhibition, and antimicrobial susceptibility testing. To reduce variability:

- Use triplicate technical and biological replicates.

- Include positive/negative controls (e.g., doxorubicin for cytotoxicity).

- Standardize cell culture conditions (e.g., passage number, serum concentration) .

Advanced Research Questions

Q. How can researchers design a robust framework to investigate the structure-activity relationship (SAR) of this compound derivatives?

A systematic SAR study involves:

- Synthesis : Introduce functional groups (e.g., hydroxyl, methyl) via regioselective reactions.

- Testing : Evaluate bioactivity across derivatives using dose-response assays.

- Computational modeling : Perform molecular docking to predict binding affinities.

- Data integration : Use ANOVA to compare bioactivity trends across derivatives .

Q. What methodological approaches resolve discrepancies in this compound’s pharmacokinetic (PK) data across preclinical models?

- Comparative PK studies : Administer identical doses via intravenous and oral routes in multiple species (e.g., mice, rats).

- Bioanalytical validation : Use LC-MS/MS to quantify plasma concentrations with strict calibration standards.

- Meta-analysis : Aggregate historical data to identify outliers or species-specific metabolic pathways .

Q. How can contradictory cytotoxicity profiles of this compound in different cancer cell lines be reconciled?

- Standardization : Use identical cell lines from accredited repositories (e.g., ATCC) and culture conditions.

- Mechanistic studies : Compare apoptosis (caspase-3 activation) vs. necrosis (LDH release) pathways.

- Dose-response analysis : Generate IC curves with 95% confidence intervals to assess potency variability .

Q. What statistical tools are essential for analyzing multi-parametric data from this compound’s mechanism of action studies?

Q. How should researchers synthesize this compound analogs with improved bioavailability?

- Prodrug design : Attach hydrolyzable groups (e.g., esters) to enhance solubility.

- Formulation testing : Assess stability in simulated gastric fluid (SGF) and intestinal fluid (SIF).

- Analytical methods : Use HPLC-MS to monitor degradation products and bioavailability in vivo .

Q. What strategies validate this compound’s molecular targets using omics technologies?

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Proteomics : SILAC labeling to quantify protein expression changes.

- Functional validation : CRISPR knockdown of putative targets followed by bioactivity assays .

Q. How can historical contradictions in this compound’s ecological sourcing be addressed biogeographically?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.